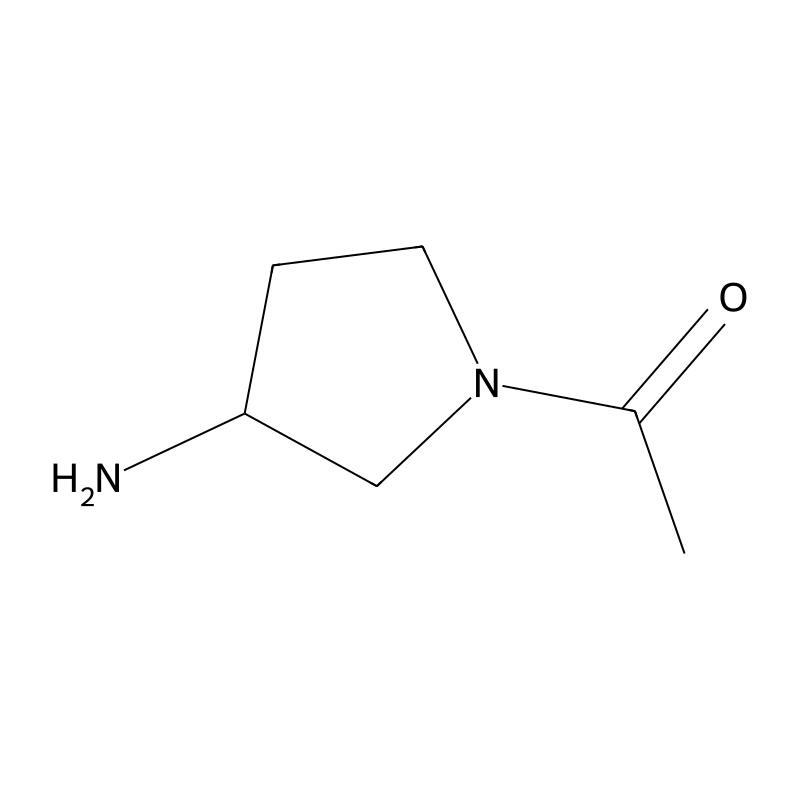1-Acetyl-3-Aminopyrrolidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pyrrolidine in the Synthesis of Biologically Active Compounds
Application
The five-membered pyrrolidine ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases.
Methods
Results
Pyrrolidine Derivatives in Enzyme Inhibition
Application
Methods
Results
1-Acetyl-3-Aminopyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with an acetyl group and an amino group. Its molecular formula is and it has a molecular weight of approximately 128.17 g/mol. The structure features a five-membered nitrogen-containing ring, which is significant in various biological and chemical contexts due to its potential reactivity and biological activity .
- No known mechanism of action exists for 1-Acetyl-3-aminopyrrolidine in biological systems.
- Safety information for 1-Acetyl-3-aminopyrrolidine is unavailable. As with any unknown compound, it should be handled with caution assuming potential hazards like moderate toxicity or skin/eye irritation.
- Acylation Reactions: The amino group can undergo acylation, leading to the formation of various N-acyl derivatives.
- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Cyclization: Under certain conditions, it may cyclize to form more complex structures, particularly when combined with other reactive partners .
The compound exhibits notable biological activities, primarily due to the presence of the amino group. It has been investigated for its potential as:
- Antibacterial Agents: Compounds derived from 3-aminopyrrolidine frameworks have shown effectiveness against various bacterial strains .
- Psychotropic Effects: Certain derivatives may influence neurotransmitter systems, suggesting potential applications in neuropharmacology .
- Chemokine Receptor Modulation: Some studies indicate that derivatives can modulate chemokine receptors, which are pivotal in inflammatory responses .
Various synthetic routes have been developed for producing 1-Acetyl-3-Aminopyrrolidine:
- From Aspartic Acid: A notable method involves the conversion of optically active aspartic acid into 1H-3-aminopyrrolidine, followed by acetylation. This process often utilizes specific solvents and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
- Direct Acetylation: Another approach includes the direct acetylation of 3-aminopyrrolidine using acetic anhydride or acetyl chloride in the presence of a base to facilitate the reaction .
1-Acetyl-3-Aminopyrrolidine has several applications in:
- Pharmaceutical Development: It serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting bacterial infections and neurological disorders.
- Agricultural Chemicals: The compound's derivatives are explored for their potential use in agricultural applications, particularly as pesticides or growth regulators .
Studies have explored the interactions of 1-Acetyl-3-Aminopyrrolidine with various biological targets:
- Receptor Binding Studies: Research indicates that derivatives can bind to specific receptors involved in neurotransmission and inflammation, suggesting their role in modulating physiological responses.
- Enzyme Inhibition: Some derivatives have been tested for their ability to inhibit enzymes linked to disease pathways, highlighting their therapeutic potential .
Several compounds share structural similarities with 1-Acetyl-3-Aminopyrrolidine. Below is a comparison highlighting their unique features:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Aminopyrrolidine | Contains only amino group; no acetyl substitution | Antibacterial and psychotropic effects |
| N-Methyl-3-Aminopyrrolidine | Methylated amino group | Enhanced lipophilicity; potential CNS activity |
| 1-Benzyl-3-Aminopyrrolidine | Benzyl substitution at nitrogen | Increased receptor binding affinity |
| 1-(4-Fluorobenzyl)-3-Aminopyrrolidine | Fluorobenzene substitution | Potentially enhanced pharmacological properties |
The uniqueness of 1-Acetyl-3-Aminopyrrolidine lies in its dual functional groups (acetyl and amino), which provide versatile reactivity and biological activity not fully realized by its analogs .








